2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol
Description
2-({[4-(4-Chlorobenzyl)-1-piperazinyl]imino}methyl)-6-ethoxyphenol is a Schiff base derivative characterized by a piperazine core substituted with a 4-chlorobenzyl group and an ethoxyphenol moiety linked via an imine bond. Its molecular structure enables diverse biological interactions, particularly in herbicidal applications. The compound’s synthesis typically involves condensation reactions between substituted aldehydes and amines, a method consistent with related Schiff base derivatives .
Properties
IUPAC Name |
2-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]-6-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-2-26-19-5-3-4-17(20(19)25)14-22-24-12-10-23(11-13-24)15-16-6-8-18(21)9-7-16/h3-9,14,25H,2,10-13,15H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXFNDRYKAHZMG-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent Position and Halogen Effects : The 4-chlorobenzyl group in the target compound enhances herbicidal activity compared to the 4-methylphenyl analogue, likely due to increased electron-withdrawing effects and steric interactions .
- Core Structure Relevance : Compounds lacking the piperazine ring (e.g., bromophenyl analogue ) exhibit divergent applications (e.g., antimicrobial vs. herbicidal), underscoring the piperazine scaffold’s role in target specificity.
Herbicidal Activity (Table 1)
Research Implications and Limitations
- Herbicidal Selectivity: The compound’s selectivity for dicotyledonous plants (e.g., rape) over monocots (barnyard grass) may relate to differences in plant cellular uptake or metabolic pathways .
- Structural Optimization : Substitution with bulkier groups (e.g., 2,4-dimethylbenzyl ) could enhance binding affinity but requires further bioactivity testing.
- Data Gaps: Limited studies on cytotoxicity, environmental persistence, and synergistic effects with commercial herbicides.
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